N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine
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Overview
Description
N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-Dimethylbutylidene)-3-hydroxybenzohydrazide
- N’-(1,3-Dimethylbutylidene)-3-methylbenzohydrazide
- N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide
Uniqueness
N-(1,3-Dimethylbutylidene)-5-((1,3-dimethylbutylidene)amino)-1,3,3-trimethylcyclohexanemethylamine is unique due to its specific structural features and chemical properties
Properties
CAS No. |
66230-21-5 |
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Molecular Formula |
C22H42N2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
4-methyl-N-[[1,3,3-trimethyl-5-(4-methylpentan-2-ylideneamino)cyclohexyl]methyl]pentan-2-imine |
InChI |
InChI=1S/C22H42N2/c1-16(2)10-18(5)23-15-22(9)13-20(12-21(7,8)14-22)24-19(6)11-17(3)4/h16-17,20H,10-15H2,1-9H3 |
InChI Key |
OWNXVBPEGAEACG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NCC1(CC(CC(C1)(C)C)N=C(C)CC(C)C)C)C |
Origin of Product |
United States |
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